molecular formula C13H11N5O B2967255 N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide CAS No. 303776-22-9

N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide

Cat. No.: B2967255
CAS No.: 303776-22-9
M. Wt: 253.265
InChI Key: DELMHRNFNQKXDN-UHFFFAOYSA-N
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Description

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to the benzotriazole ring, along with a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide typically involves the reaction of 1-phenyl-1H-1,2,3-benzotriazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzotriazole derivatives .

Scientific Research Applications

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-benzotriazole
  • N-Phenyl-1H-1,2,3-benzotriazole-1-carboxamide
  • 5-Methyl-1H-1,2,3-benzotriazole

Uniqueness

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other benzotriazole derivatives. Additionally, the phenyl group enhances the compound’s stability and reactivity, making it a valuable compound for various applications .

Biological Activity

N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antiparasitic, and anticancer effects, supported by various studies and data.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the reaction of phenylhydrazine with benzotriazole derivatives. The synthesis often employs acylation techniques to enhance the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit notable antimicrobial properties. For instance, compounds derived from benzotriazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing effectiveness comparable to standard antibiotics like ciprofloxacin.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N'-Phenyl-1H-benzotriazoleE. coli50 µg/mL
N'-Phenyl-1H-benzotriazoleS. aureus25 µg/mL

The presence of bulky hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased antimicrobial efficacy .

Antiparasitic Activity

This compound has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that this compound inhibits the growth of epimastigote forms in a dose-dependent manner.

Concentration (µg/mL)Growth Inhibition (%)
2550
5064

At higher concentrations, the compound induced a mortality rate of over 95% in trypomastigote forms within 72 hours, outperforming traditional treatments .

Anticancer Activity

The anticancer potential of N'-Phenyl-1H-1,2,3-benzotriazole derivatives has been investigated in various cancer cell lines. Studies have shown that these compounds exhibit cytostatic effects with IC50 values ranging from 1.23 to 7.39 µM against different cancer types.

CompoundCancer Cell LineIC50 (µM)
Benzotriazole Derivative AHeLa3.5
Benzotriazole Derivative BMCF-72.8

The mechanism of action is believed to involve the disruption of cellular processes through enhanced lipophilicity and interaction with cellular membranes .

Case Studies

A notable study by Becerra et al. focused on synthesizing a library of N-benzenesulfonyl derivatives of benzotriazole and assessing their biological activity against T. cruzi. The results demonstrated that these derivatives significantly inhibited parasite growth, highlighting their potential as antiparasitic agents .

Another study explored the synthesis of novel benzotriazole derivatives and their cytotoxicity against cancer cell lines. The findings indicated that specific structural modifications could enhance anticancer activity, providing insights for future drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, refluxing 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with aldehydes (e.g., 2-acetylbenzofuran) in ethanol under acidic conditions yields hydrazide derivatives . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also used to introduce functional groups (e.g., triazole rings) . Characterization involves elemental analysis, FT-IR, NMR (¹H/¹³C), and mass spectrometry to confirm purity and structure .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Spectroscopy : ¹H NMR identifies proton environments (e.g., triazole protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbonyl carbons (~160–170 ppm) . IR spectroscopy verifies N-H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions. For example, hydrogen bonding between hydrazide N-H and carbonyl groups stabilizes crystal packing . SHELXL is widely used for refinement, with H atoms placed in idealized positions and thermal parameters constrained .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

Crystallization is achieved by slow evaporation of solvents like ethanol or tetrahydrofuran. For instance, refluxing the compound in ethanol followed by recrystallization from THF yields diffraction-quality crystals after 5 days . Temperature control (e.g., 348 K) and solvent polarity adjustments are critical to avoid amorphous precipitates .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) enhance understanding of electronic properties and bioactivity?

  • DFT Calculations : Time-dependent DFT predicts HOMO-LUMO gaps (e.g., ~4.5 eV) to evaluate charge transfer and nonlinear optical (NLO) properties. Solvent effects (e.g., polarizable continuum models) refine UV-Vis absorption spectra .
  • Molecular Docking : Derivatives are docked into target proteins (e.g., tyrosine kinase) using AutoDock Vina. Binding affinities (ΔG values) and hydrogen-bond interactions (e.g., with active-site residues) correlate with experimental cytotoxicity . ADME predictions (SwissADME) assess drug-likeness, prioritizing compounds with LogP <5 and topological polar surface area <140 Ų .

Q. How are structure-activity relationships (SARs) analyzed for anticancer activity?

SAR studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance cytotoxicity by increasing electrophilicity and binding to kinase active sites .
  • Methoxy groups improve solubility but may reduce membrane permeability. IC₅₀ values from MTT assays (e.g., 0.426 µM for compound 8j against MCF-7 cells) guide optimization .
  • Lipinski’s Rule of Five compliance (e.g., molecular weight <500 Da) ensures oral bioavailability .

Q. What strategies resolve discrepancies in crystallographic data or refinement outliers?

  • Refinement Tools : SHELXL’s restraints (e.g., DELU, SIMU) manage anisotropic displacement parameters for disordered atoms . WinGX integrates ORTEP for visualizing thermal ellipsoids and validating geometry .
  • Validation : PLATON checks for missed symmetry or twinning. R-factor convergence (<0.05) and Fit parameter (S <1.2) ensure model reliability . Contradictions in bond lengths (e.g., C-N vs. C=N) are resolved via Hirshfeld surface analysis .

Q. How do solvent and reaction conditions influence cycloaddition efficiency in derivative synthesis?

Ultrasound-assisted reactions in polar aprotic solvents (e.g., DMF) reduce reaction times (2–4 hours vs. 24 hours conventionally) by enhancing cavitation and mass transfer . Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) improve regioselectivity in triazole formation, achieving yields >80% . Microwave irradiation further accelerates reactions but requires rigorous temperature control to prevent decomposition .

Properties

IUPAC Name

N'-phenylbenzotriazole-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13(16-14-10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)15-17-18/h1-9,14H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELMHRNFNQKXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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